molecular formula C9H11BrO2 B6331503 (3-Bromo-2-ethoxyphenyl)methanol CAS No. 1303899-97-9

(3-Bromo-2-ethoxyphenyl)methanol

Cat. No.: B6331503
CAS No.: 1303899-97-9
M. Wt: 231.09 g/mol
InChI Key: KHJWVHCDOALRRY-UHFFFAOYSA-N
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Description

(3-Bromo-2-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the third position and an ethoxy group at the second position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-ethoxyphenyl)methanol typically involves the bromination of 2-ethoxyphenylmethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-ethoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromo-2-ethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and ethoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2-ethoxyphenyl)methanol is unique due to the presence of both a bromine atom and an ethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

(3-bromo-2-ethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJWVHCDOALRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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